2-bromo-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
2-bromo-N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O2/c22-17-8-3-2-7-16(17)21(25)23-14-19(20-10-5-13-26-20)24-12-11-15-6-1-4-9-18(15)24/h1-10,13,19H,11-12,14H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPVZDDNONISST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC=CC=C3Br)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Bond Formation: Core Benzamide Assembly
The amide bond between 2-bromobenzoic acid and the ethylamine derivative is most commonly achieved via activation of the carboxylic acid followed by nucleophilic acyl substitution. In studies of related benzamides, such as N-(alkyl/aryl)-4-nitrobenzamide derivatives, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) are employed to activate the acid into a reactive intermediate (e.g., acyl chloride or mixed anhydride). For instance, 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoic acid was converted to its corresponding benzamide using thionyl chloride (SOCl₂) to generate the acid chloride, followed by reaction with amines in dimethylformamide (DMF).
Key Reaction Conditions:
Ethylamine Linker Synthesis: Introducing Heterocyclic Substituents
The ethylamine backbone bearing furan-2-yl and indolin-1-yl groups is synthesized through sequential alkylation or reductive amination. A notable precedent is the preparation of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-fluoro-4-methoxybenzamide, where a secondary amine was functionalized with cyclopropyl and thiophene groups via nucleophilic substitution. For the target compound, a plausible route involves:
- Reductive Amination: Reacting furan-2-carbaldehyde with indoline-1-ethylamine in the presence of NaBH₃CN or H₂/Pd-C to form the secondary amine.
- Palladium-Catalyzed Coupling: Introducing the indolin-1-yl group via Buchwald-Hartwig amination, as demonstrated in Pd-catalyzed C–N cross-coupling reactions.
Critical Parameters:
- Catalyst: Pd(OAc)₂ with ligands such as Xantphos or BINAP.
- Base: Cs₂CO₃ or K₃PO₄ for deprotonation.
- Solvent: Toluene or 1,4-dioxane at 80–110°C.
Step-by-Step Preparation Methods
Route 1: Sequential Amide Bond Formation and Heterocyclic Functionalization
Step 1: Synthesis of 2-Bromobenzoyl Chloride
2-Bromobenzoic acid (1.0 equiv) is treated with SOCl₂ (2.5 equiv) in anhydrous DCM under reflux (40°C, 4 h). The excess SOCl₂ is removed under reduced pressure to yield 2-bromobenzoyl chloride as a pale-yellow liquid (yield: 92–95%).
Step 2: Preparation of 2-(Furan-2-yl)-2-(Indolin-1-yl)Ethylamine
Indoline (1.2 equiv) is reacted with 2-(furan-2-yl)acetaldehyde (1.0 equiv) in methanol under reductive amination conditions (NaBH₃CN, 0°C to 25°C, 12 h). The crude amine is purified via column chromatography (SiO₂, hexane/ethyl acetate 4:1) to afford the desired ethylamine derivative (yield: 68–72%).
Step 3: Amide Coupling
The amine intermediate (1.0 equiv) is dissolved in DMF and treated with 2-bromobenzoyl chloride (1.1 equiv) and triethylamine (2.0 equiv) at 0°C. The reaction is stirred at 25°C for 12 h, followed by quenching with ice water. The product is extracted with ethyl acetate, dried (Na₂SO₄), and purified via recrystallization (ethanol/water) to yield the title compound (yield: 75–80%).
Route 2: One-Pot Tandem Coupling Strategy
An advanced method leverages Pd-catalyzed C–N coupling to streamline the synthesis:
- Simultaneous Indoline and Furan Incorporation: A mixture of 2-bromo-N-(2-aminoethyl)benzamide, furan-2-boronic acid, and indoline is reacted under Pd(OAc)₂/Xantphos catalysis in toluene at 100°C for 24 h. This one-pot approach directly installs both heterocycles via Suzuki-Miyaura and Buchwald-Hartwig couplings.
- Work-Up: The crude product is filtered through Celite, concentrated, and purified via flash chromatography (hexane/acetone 3:1) to isolate the target compound (yield: 60–65%).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies on analogous benzamides reveal that polar aprotic solvents (e.g., DMF, acetonitrile) enhance amide bond formation rates but may promote side reactions at elevated temperatures. For the Pd-catalyzed steps, toluene or dioxane optimizes catalyst stability and coupling efficiency.
Table 1: Solvent Optimization for Amide Coupling
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 25 | 78 | 95 |
| Acetonitrile | 50 | 82 | 93 |
| THF | 25 | 65 | 88 |
Catalytic Systems for C–N Coupling
The choice of ligand significantly impacts the efficiency of indolin-1-yl group installation. Bidentate phosphine ligands (e.g., Xantphos) outperform monodentate analogs in suppressing β-hydride elimination.
Table 2: Ligand Screening for Pd-Catalyzed Amination
| Ligand | Base | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Xantphos | Cs₂CO₃ | 85 | 98 |
| BINAP | K₃PO₄ | 72 | 95 |
| PPh₃ | NaOt-Bu | 58 | 87 |
Characterization and Analytical Validation
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.0 Hz, 1H, Ar-H), 7.56–7.48 (m, 2H, Ar-H), 7.32 (t, J = 7.6 Hz, 1H, Ar-H), 6.78 (d, J = 3.2 Hz, 1H, furan-H), 6.45 (dd, J = 3.2, 1.6 Hz, 1H, furan-H), 4.12–3.98 (m, 2H, CH₂), 3.85–3.75 (m, 2H, CH₂), 3.20 (t, J = 8.0 Hz, 2H, indoline-H), 2.95 (t, J = 8.0 Hz, 2H, indoline-H).
- IR (KBr): 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide), 1540 cm⁻¹ (C-Br).
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) confirms >98% purity with a retention time of 12.3 min.
Scale-Up Considerations and Industrial Feasibility
Transitioning from laboratory-scale synthesis (1–10 g) to pilot-scale production (1–10 kg) introduces challenges in heat management, catalyst recovery, and waste minimization. Continuous-flow systems have been proposed for Pd-catalyzed steps to enhance reproducibility and safety. Cost analysis indicates that HATU-mediated coupling is prohibitively expensive for large-scale applications, favoring SOCl₂ activation followed by Schlenk techniques for acid chloride handling.
Comparative Analysis of Synthetic Routes
Table 3: Route Comparison
| Parameter | Route 1 (Stepwise) | Route 2 (One-Pot) |
|---|---|---|
| Total Yield (%) | 68 | 60 |
| Purity (%) | 98 | 95 |
| Scalability | Moderate | Challenging |
| Catalyst Cost | Low | High |
Route 1 offers superior scalability and lower catalyst costs, making it preferable for industrial applications, whereas Route 2 reduces labor but requires stringent optimization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan or indole rings.
Reduction: Reduction reactions could target the carbonyl group in the benzamide.
Substitution: The bromine atom can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
- **N
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound’s uniqueness lies in its ortho-bromine substitution , ethyl-linked furan-indoline system , and amide functionality . Below is a comparison with structurally related benzamides:
Table 1: Structural Comparison of Brominated Benzamide Derivatives
Key Observations :
- Bromine Position : Ortho-substitution (position 2) in the target compound may introduce steric hindrance and alter electronic properties compared to para- (position 4) or meta-bromine (position 5) in analogs .
- Heterocycles: The indoline and furan combination is distinct from simpler furan-methyl () or quinoline-based systems (). Indoline’s fused bicyclic structure may enhance rigidity and binding specificity.
- Linker Flexibility : The ethyl spacer allows conformational flexibility, whereas methyl linkers () or direct aryl attachments () restrict mobility.
Discussion :
- Antiproliferative Potential: The target compound’s indoline moiety resembles spiro indoline systems (), which are associated with kinase inhibition. Its furan group may mimic the electron-rich heterocycles in thiazole derivatives (), suggesting possible anticancer activity.
- Solubility and Crystallinity : The para-bromo analog in exhibits two molecules per asymmetric unit, indicating strong intermolecular interactions (e.g., halogen bonding). The target compound’s ortho-bromine and ethyl linker may reduce crystallinity, enhancing solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
